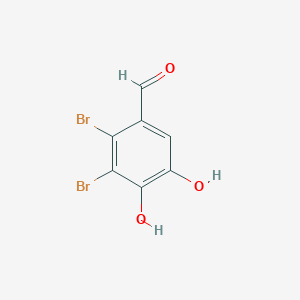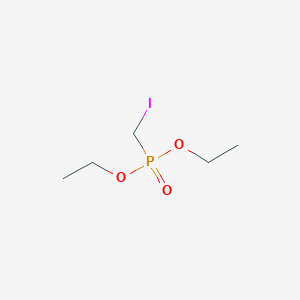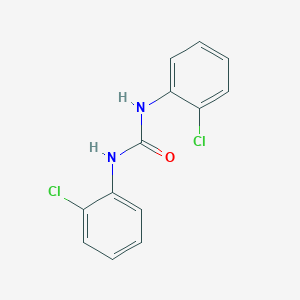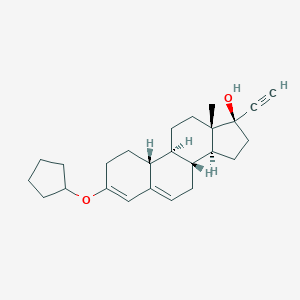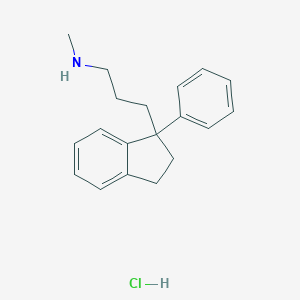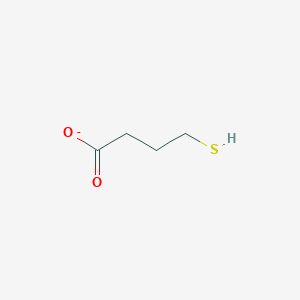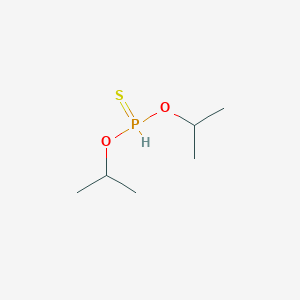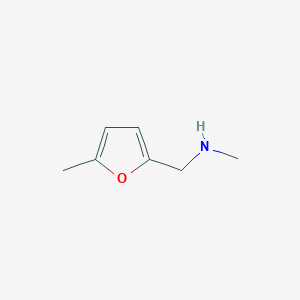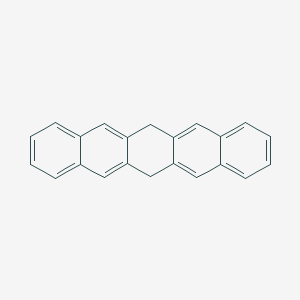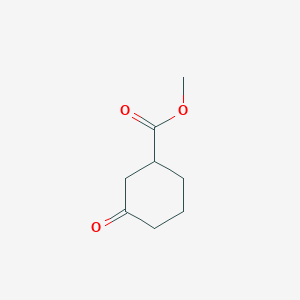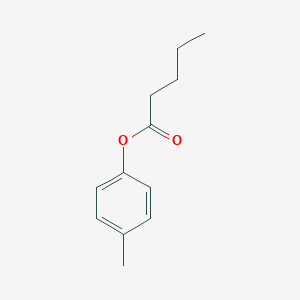
Pentanoic acid, 4-methylphenyl ester
Descripción general
Descripción
Pentanoic acid, 4-methylphenyl ester, also known as pivalophenone, is an organic compound that belongs to the class of ketones. It is widely used in various scientific research applications, including drug synthesis, as a solvent, and as a reagent in organic chemistry.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 4-methylphenyl ester, is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a decrease in the production of certain chemicals.
Efectos Bioquímicos Y Fisiológicos
Pentanoic acid, 4-methylphenyl ester, has been shown to have various biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentanoic acid, 4-methylphenyl ester, has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it is a versatile reagent that can be used in a variety of different reactions. However, it also has some limitations. It is highly reactive and can be dangerous if not handled properly. Additionally, it can be expensive to purchase in large quantities.
Direcciones Futuras
There are several future directions for the use of Pentanoic acid, 4-methylphenyl ester, in scientific research. One potential area of research is the development of new drugs that utilize Pentanoic acid, 4-methylphenyl estere as a key component. Additionally, research could be conducted into the potential use of Pentanoic acid, 4-methylphenyl estere as a treatment for other conditions, such as anxiety and depression. Finally, further research could be conducted into the mechanism of action of Pentanoic acid, 4-methylphenyl estere, which could lead to a better understanding of its potential uses and limitations.
Conclusion:
Pentanoic acid, 4-methylphenyl ester, is a versatile and widely used compound in scientific research. Its synthesis method is relatively simple, and it has numerous applications in drug synthesis, organic chemistry, and the food industry. While its mechanism of action is not fully understood, it has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations, including its reactivity and cost. Finally, there are several potential future directions for research into Pentanoic acid, 4-methylphenyl estere, including the development of new drugs and a better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-methylphenyl ester, is widely used in scientific research. It is commonly used as a solvent in the synthesis of various drugs, including antihistamines, analgesics, and anticonvulsants. It is also used as a reagent in organic chemistry for the preparation of various compounds. Additionally, it is used as a flavoring agent in the food industry.
Propiedades
Número CAS |
10415-86-8 |
|---|---|
Nombre del producto |
Pentanoic acid, 4-methylphenyl ester |
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(4-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-12(13)14-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 |
Clave InChI |
XDIFYXKFWPNGRV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C |
SMILES canónico |
CCCCC(=O)OC1=CC=C(C=C1)C |
Otros números CAS |
10415-86-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


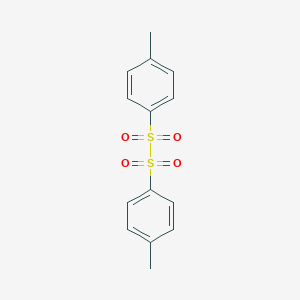
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
